Scientific Field: Organic Chemistry
Summary of Application: Diethyl 4-chlorobenzylphosphonate is used as a reactant in the preparation of chromenone and chromene derivatives.
Methods of Application: The specific experimental procedures and technical details may vary depending on the specific type of chromenone or chromene derivative being synthesized.
Scientific Field: Polymer Chemistry
Summary of Application: Diethyl 4-chlorobenzylphosphonate is used in the synthesis of wide band gap monomers and silafluorene copolymers.
Methods of Application: The specific experimental procedures and technical details may vary depending on the specific type of monomer or copolymer being synthesized.
Summary of Application: Diethyl 4-chlorobenzylphosphonate is used in the asymmetric synthesis of gamma-nitrophosphonates via Michael addition with nitroalkenes.
Methods of Application: The specific experimental procedures and technical details may vary depending on the specific type of gamma-nitrophosphonate being synthesized.
Diethyl 4-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₆ClO₃P and a CAS number of 39225-17-7. This compound features a chlorobenzyl group attached to a diethyl phosphonate moiety, making it structurally significant in various chemical applications. The presence of the chlorine atom enhances its reactivity, particularly in substitution reactions, while the phosphonate group contributes to its biological activity and potential as a pharmaceutical agent .
Research indicates that diethyl 4-chlorobenzylphosphonate exhibits notable biological activities, particularly as an antimicrobial agent. Studies have shown that derivatives of diethyl benzylphosphonates possess cytotoxic effects against various bacterial strains, including Escherichia coli. The substituents on the phenyl ring significantly influence these activities; for instance, the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency .
The synthesis of diethyl 4-chlorobenzylphosphonate typically involves:
Diethyl 4-chlorobenzylphosphonate finds applications in:
Interaction studies have shown that diethyl 4-chlorobenzylphosphonate interacts effectively with various biological targets. Its derivatives have been evaluated for their inhibitory effects on bacterial growth, demonstrating different minimal inhibitory concentrations based on structural variations. These studies are crucial for understanding how modifications to the compound's structure can enhance or diminish its biological efficacy .
Diethyl 4-chlorobenzylphosphonate shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:
Diethyl 4-chlorobenzylphosphonate's unique chlorine substituent enhances its reactivity and biological activity compared to its analogs, making it a valuable compound in medicinal chemistry and synthetic applications.
Irritant